molecular formula C12H10FNOS2 B14903379 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one

1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one

Cat. No.: B14903379
M. Wt: 267.3 g/mol
InChI Key: QEISVSPDZFGMIN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one is a synthetic organic compound that features a fluorophenyl group and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The final step involves the formation of the thioether linkage between the thiazole ring and the fluorophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(2-Chlorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one is unique due to the presence of both the fluorophenyl group and the thiazole ring, which may confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C12H10FNOS2

Molecular Weight

267.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C12H10FNOS2/c1-8-6-16-12(14-8)17-7-11(15)9-4-2-3-5-10(9)13/h2-6H,7H2,1H3

InChI Key

QEISVSPDZFGMIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2F

Origin of Product

United States

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